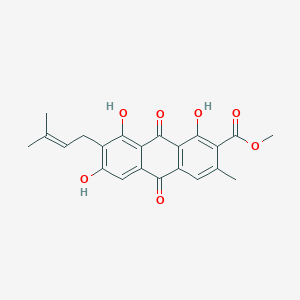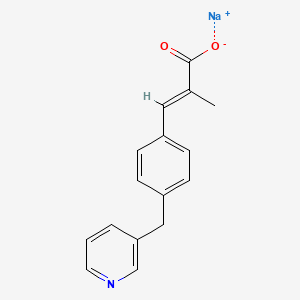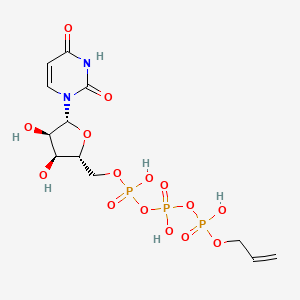
Allyl uridine-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl-UTP is an organic triphosphate formed by condensation between the gamma-phospho group of uridine 5'-triphosphate and allyl alcohol. It derives from an allyl alcohol and an UTP.
Applications De Recherche Scientifique
UGT1A1 Inhibition and Drug Interactions
Allyl uridine-triphosphate is relevant in the context of UGT1A1 (Uridine-diphosphate glucuronosyltransferase 1A1), a crucial enzyme in mammals responsible for conjugating and detoxifying compounds. Inhibiting UGT1A1 can lead to adverse drug interactions or metabolic disorders. Advancements in the development of UGT1A1 probes and inhibitors have been summarized, offering guidance for rational drug use to avoid adverse effects due to UGT1A1 inhibition. This encompasses methods for rapid screening and characterization of UGT1A1 inhibitors and investigations into UGT1A1-ligand interactions (Lv et al., 2018).
UGT1A1 Polymorphisms and Toxicity
Research has also explored the correlation between UGT1A1 polymorphisms and the toxicity induced by drugs like irinotecan. This includes systematic reviews and meta-analyses on UGT1A1*6 polymorphisms, highlighting their role in predicting severe toxicity in patients, particularly in Asian populations. Such findings are crucial for tailored drug therapy, minimizing irinotecan-related toxicities (Cheng et al., 2014).
UGT1A1 and Cancer Risk
The role of UGT1A1 polymorphisms extends to cancer risk assessment. Studies indicate that certain UGT1A1 polymorphisms are associated with a lower risk of conditions like prostate cancer, potentially due to the efficient metabolism of hormones associated with cancer progression (Zhong et al., 2017).
Enzymatic Activities and Catalysis
Research into the isomerization of N-allyl compounds, catalyzed by transition metal complexes, provides insights into the synthesis and transformation of compounds like allyl uridine-triphosphate. This involves studying the reactivity and structure relationships of N-allyl systems and how they interact with transition metal complexes. Such research contributes to the development of selective synthesis methods for various compounds (Krompiec et al., 2008).
Role in Biological Systems
The role of allyl compounds extends to biological systems, such as in the biosynthesis of allyl/propenyl phenol, lignan, and lignin. This involves understanding the control mechanisms of monolignol-derived radical-radical coupling processes and their implications for plant vascular tissue properties. Insights from this research are pivotal in understanding plant biochemistry and the non-random assembly of macromolecules like lignin (Davin et al., 2008).
Propriétés
Nom du produit |
Allyl uridine-triphosphate |
|---|---|
Formule moléculaire |
C12H19N2O15P3 |
Poids moléculaire |
524.2 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(prop-2-enoxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C12H19N2O15P3/c1-2-5-25-30(19,20)28-32(23,24)29-31(21,22)26-6-7-9(16)10(17)11(27-7)14-4-3-8(15)13-12(14)18/h2-4,7,9-11,16-17H,1,5-6H2,(H,19,20)(H,21,22)(H,23,24)(H,13,15,18)/t7-,9-,10-,11-/m1/s1 |
Clé InChI |
NNJDYOFGDCPDIN-QCNRFFRDSA-N |
SMILES isomérique |
C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
SMILES canonique |
C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



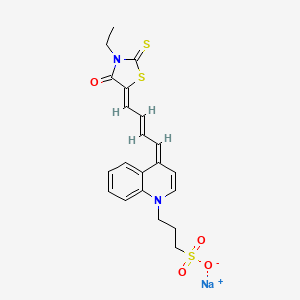
![Potassium;[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonyl-(3-methylbutoxycarbonyl)azanide](/img/structure/B1261988.png)
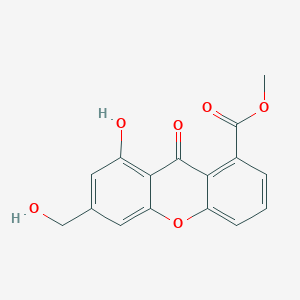
![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)
![Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-](/img/structure/B1261997.png)
![2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan](/img/structure/B1261998.png)




![Sodium;[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]sulfonylazanide](/img/structure/B1262007.png)
